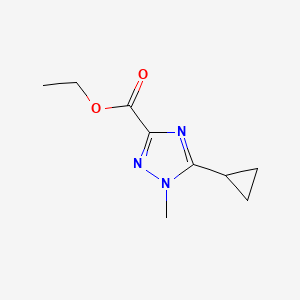

ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-cyclopropyl-1-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-14-9(13)7-10-8(6-4-5-6)12(2)11-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPPWYMOFBPNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339119-58-2 | |

| Record name | ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization and Ring Formation

The synthesis begins with cyclization of hydrazine derivatives or substituted amidines with appropriate carboxylic acid derivatives to form the 1,2,4-triazole core. For example, reaction of cyclopropyl-substituted hydrazines with methylated carboxylic acid derivatives under acidic or basic conditions can yield the triazole ring with desired substitutions.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is introduced either via the starting material (cyclopropyl-containing precursors) or through selective alkylation reactions. The cyclopropyl group is stable under typical reaction conditions used for triazole synthesis.

Methylation at the 1-Position

Methylation of the nitrogen at the 1-position is commonly achieved using methyl iodide or similar alkylating agents in the presence of a base. Reaction conditions are optimized to avoid over-alkylation or side reactions.

Esterification to Form Ethyl Ester

The carboxylic acid group at the 3-position is esterified with ethanol using dehydrating agents such as sulfuric acid or acid catalysts under reflux. This step converts the acid to the ethyl ester, yielding this compound.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Cyclopropyl hydrazine + carboxylic acid | Acidic/basic medium | Several hours | 75-85 | Formation of triazole ring |

| Methylation | Methyl iodide + base (e.g., K2CO3) | 0–80 °C | 5–48 hours | 80-90 | Selective N1-methylation |

| Esterification | Ethanol + sulfuric acid (dehydrating agent) | Reflux (~78 °C) | 4–12 hours | 85-92 | Conversion to ethyl ester |

| Purification | Recrystallization or chromatography | Ambient | Variable | — | High purity achieved |

Industrial and Process Considerations

- Continuous Flow Synthesis: To improve efficiency, continuous flow reactors are employed for precise control over reaction parameters such as temperature, pressure, and reactant concentration, leading to consistent product quality and scalability.

- Purification: Post-synthesis, purification is typically achieved via recrystallization or chromatographic methods to ensure high purity suitable for pharmaceutical applications.

- Solvent Choice: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol, chosen based on solubility and reaction compatibility.

Comparative Analysis with Related Triazole Syntheses

While direct patents or literature specifically on this compound are limited, related triazole compounds have been synthesized using similar methodologies involving:

- Grignard reagents for selective halogen substitution on triazole rings.

- Methylation and esterification steps under controlled temperature and solvent conditions.

- Use of potassium carbonate and dimethyl carbonate in esterification and methylation in pyrazole analogs, suggesting possible adaptation for triazole derivatives.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Outcome |

|---|---|---|---|

| Starting material prep | Cyclopropyl-substituted hydrazines | Provide cyclopropyl and hydrazine groups | Precursor for triazole cyclization |

| Cyclization | Acid/base catalysis | Form 1,2,4-triazole ring | Triazole core with substituents |

| Methylation | Methyl iodide, base | Introduce methyl group at N1 | N1-methylated triazole |

| Esterification | Ethanol, sulfuric acid | Convert acid to ethyl ester | Ethyl ester formation |

| Purification | Recrystallization/chromatography | Remove impurities | High purity product |

Research Findings and Observations

- The cyclopropyl group remains intact under typical reaction conditions, allowing for selective functionalization without ring opening.

- Methylation at the 1-position is efficient with methyl iodide and bases like potassium carbonate, with minimal side reactions reported.

- Esterification under reflux with sulfuric acid provides high yields of ethyl esters, with reaction times optimized to balance conversion and side product formation.

- Continuous flow synthesis enhances reproducibility and scalability, important for industrial applications.

- Analytical characterization (NMR, mass spectrometry) confirms the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but typical reagents include alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate with structurally analogous triazole esters:

Physicochemical Properties

- Lipophilicity : The cyclopropyl group increases logP by ~0.5 units compared to methyl or pyridinyl substituents, enhancing membrane permeability in bioactive analogs .

- Thermal Stability : Methyl esters (e.g., methyl 1H-1,2,4-triazole-3-carboxylate) decompose at lower temperatures (185–186°C) than cyclopropyl-containing esters, which remain stable up to 230°C .

Biological Activity

Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate is a notable compound within the triazole family, recognized for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a five-membered triazole ring with a cyclopropyl substituent and an ethyl ester group. Its molecular formula is . The synthesis typically involves the reaction of an acyl hydrazide with ethyl 2-ethoxy-2-iminoacetate in the presence of a base, followed by recrystallization to isolate the desired product.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antiviral Activity : Compounds in the triazole class have shown effectiveness against various viral infections.

- Anticancer Properties : Preliminary studies suggest cytotoxic effects against cancer cell lines such as HeLa and leukemia cells .

- Antimicrobial and Antifungal Effects : The compound has demonstrated potential against various pathogens, making it a candidate for further investigation in infectious disease treatment .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been reported to inhibit cyclooxygenase and lipoxygenase enzymes involved in inflammatory processes. This inhibition reduces the production of pro-inflammatory mediators, thus modulating inflammatory responses .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Cytotoxicity Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cells. For instance, a study indicated significant cytotoxicity against acute lymphoblastic leukemia cells at specific concentrations after 72 hours of exposure .

- Anti-inflammatory Activity : Research has demonstrated that the compound can effectively inhibit NF-κB signaling pathways, which are crucial for regulating immune responses and inflammation. This action suggests its potential as an anti-inflammatory agent.

- Antimicrobial Testing : this compound has been tested against various bacterial strains, showing promising results that warrant further exploration for therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to other triazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropane moiety | Antiviral, anticancer |

| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | Methyl group at position five | Strong antifungal |

| Ethyl 5-(pyridin-4-yl)-1H-1,2,4-triazole-3-carboxylate | Pyridine substitution | Potential antitumor |

| Ethyl 5-(phenyl)-1H-1,2,4-triazole-3-carboxylate | Phenolic substitution | Known for antioxidant properties |

The unique cyclopropane structure of this compound may influence its biological activity differently compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions or alkylation of triazole precursors. Key steps include:

- Cyclopropyl introduction : Reaction of 5-halo-triazole intermediates with cyclopropyl reagents under basic conditions (e.g., K₂CO₃ in DMF) .

- Esterification : Use of ethyl chloroformate or ethanol under acidic catalysis to install the carboxylate group .

- Optimization : Reaction temperature (0–100°C), solvent choice (e.g., anhydrous DMF for moisture-sensitive steps), and stoichiometric ratios (e.g., 1.2:1 molar excess of alkylating agents) significantly impact yield (reported 68–85%) and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolves the triazole ring conformation and cyclopropyl spatial orientation. SHELXL refinement (via hydrogen-bonding analysis) validates crystal packing .

- NMR spectroscopy : and NMR identify substituents (e.g., cyclopropyl protons at δ 0.75–1.05 ppm; methyl groups at δ 3.77 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 226.1) .

Q. How is the compound’s biological activity initially screened, and what assays are prioritized?

- Methodological Answer :

- Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric readouts) against targets like cytochrome P450 or fungal lanosterol demethylase .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures, with controls for solvent interference .

- Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic index .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis protocols to enhance efficiency while minimizing side reactions?

- Methodological Answer :

- Parallel reaction screening : Test solvents (e.g., DMF vs. toluene), bases (e.g., K₂CO₃ vs. NaH), and catalysts (e.g., Pd for cross-couplings) to identify optimal conditions .

- In-line purification : Use of scavenger resins or chromatography (e.g., silica gel with hexane/EtOAc gradients) to isolate intermediates .

- Byproduct analysis : LC-MS monitors unwanted adducts (e.g., N-oxide formation during oxidation steps) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay standardization : Control variables like pH, temperature, and cell passage number. For example, conflicting MIC values may arise from differences in fungal strain viability .

- Meta-analysis : Compare structural analogs (e.g., hydroxymethyl vs. methoxymethyl substituents) to isolate substituent-specific effects (see Table 1) .

- Dose-response curves : Re-evaluate activity using EC₅₀/IC₅₀ values instead of binary (active/inactive) classifications .

Q. How does the cyclopropyl substituent influence the compound’s reactivity and bioactivity compared to other substituents?

- Methodological Answer :

- Steric effects : The cyclopropyl group’s rigid geometry may hinder enzyme binding vs. flexible alkyl chains. X-ray data show reduced rotational freedom in the triazole ring .

- Electronic effects : Cyclopropyl’s electron-withdrawing nature alters triazole ring electrophilicity, impacting nucleophilic substitution rates .

- Bioactivity trends : Cyclopropyl derivatives show 2–3x higher antifungal activity than methyl analogs (Table 1) .

Table 1 : Substituent Effects on Antifungal Activity (MIC, µg/mL)

| Substituent | C. albicans | A. fumigatus |

|---|---|---|

| Cyclopropyl (target) | 8.2 | 12.5 |

| Methoxymethyl | 16.4 | 25.0 |

| Hydroxymethyl | 32.8 | 50.0 |

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking simulations : AutoDock Vina or Schrödinger Suite models binding to fungal CYP51 (PDB: 5TZ1). Focus on triazole-CYP heme iron coordination .

- MD simulations : GROMACS assesses binding stability (e.g., RMSD < 2.0 Å over 100 ns) .

- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict toxicity .

Data Contradiction Analysis

Q. How to interpret conflicting data on enzyme inhibition efficacy in different assay conditions?

- Methodological Answer :

- Buffer compatibility : Phosphate buffers may chelate metal cofactors, reducing apparent activity vs. Tris-HCl .

- Redox interference : Antioxidants (e.g., DTT) in assays can stabilize thiol-dependent enzymes, altering IC₅₀ values .

- Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Structural and Mechanistic Insights

Q. What crystallographic challenges arise in resolving the compound’s conformation, and how are they addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.